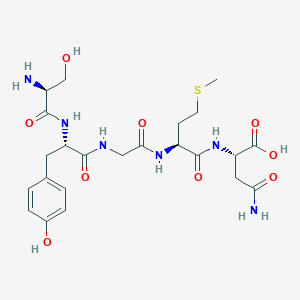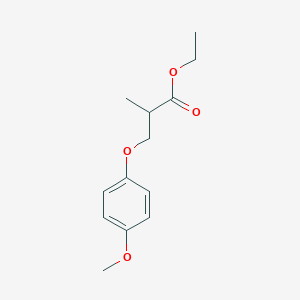
Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-(4-methoxyphenoxy)-2-methylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate typically involves the esterification of 3-(4-methoxyphenoxy)-2-methylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids may be used to facilitate the esterification reaction. The use of advanced purification techniques, such as chromatography or crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(4-methoxyphenoxy)-2-methylpropanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-(4-methoxyphenoxy)-2-methylpropanoic acid and ethanol.
Reduction: 3-(4-methoxyphenoxy)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound may be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate can be compared with similar compounds such as:
Ethyl 3-(4-methoxyphenoxy)propanoate: Lacks the methyl group on the propanoate moiety.
Mthis compound: Has a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-hydroxyphenoxy)-2-methylpropanoate: Has a hydroxy group instead of a methoxy group on the phenyl ring.
These compounds share similar structural features but differ in specific functional groups, which can influence their reactivity and applications.
Propriétés
Numéro CAS |
646064-57-5 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl 3-(4-methoxyphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C13H18O4/c1-4-16-13(14)10(2)9-17-12-7-5-11(15-3)6-8-12/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
UJKWSUBOXYOMHW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)COC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
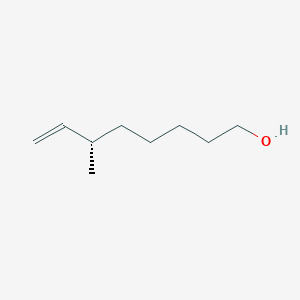
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)
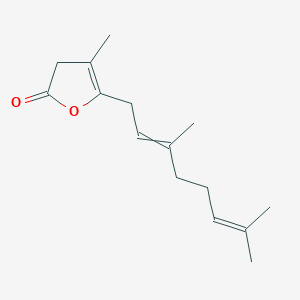
![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
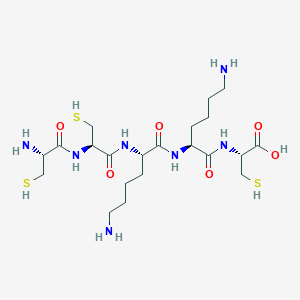
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene](/img/structure/B12609156.png)
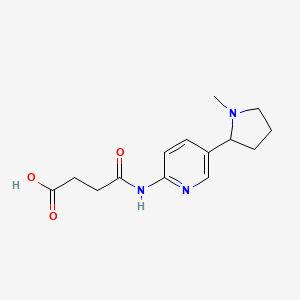
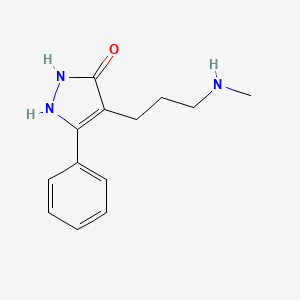
![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)
